molecular formula C26H27ClN2O2 B11607678 2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11607678
M. Wt: 435.0 g/mol
InChI Key: RVSLUNJWWSYSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with tert-butylphenoxy and chlorophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as 2,2′-azobisisobutyronitrile (AIBN) for free-radical-initiated reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE include:

Uniqueness

What sets 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H27ClN2O2

Molecular Weight

435.0 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]benzimidazole

InChI

InChI=1S/C26H27ClN2O2/c1-26(2,3)19-8-12-22(13-9-19)31-18-25-28-23-6-4-5-7-24(23)29(25)16-17-30-21-14-10-20(27)11-15-21/h4-15H,16-18H2,1-3H3

InChI Key

RVSLUNJWWSYSIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.